

# An In-depth Technical Guide to Disperse Orange 80: Chemical Properties and Structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Disperse orange 80

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## Introduction

**Disperse Orange 80**, identified by the Colour Index name C.I. 11127 and CAS number 59948-51-5, is a monoazo disperse dye.[1] Azo dyes represent a significant class of colorants characterized by the presence of one or more azo groups ( $-N=N-$ ) connecting aromatic rings. Disperse dyes, in general, are non-ionic molecules with low water solubility, making them suitable for dyeing hydrophobic fibers. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **Disperse Orange 80**, along with generalized experimental protocols for its characterization.

## Chemical and Physical Properties

**Disperse Orange 80** is a single azo class dye with the molecular formula  $C_{20}H_{20}N_6O_3$  and a molecular weight of 392.41 g/mol.[1] While specific experimental data for the melting point and boiling point of **Disperse Orange 80** are not readily available in the reviewed literature, disperse dyes are typically solids at room temperature. For comparison, similar azo dyes like Disperse Orange 13 have a melting point in the range of 149-153°C.

The solubility of disperse dyes is a critical parameter for their application. They are generally characterized by low water solubility but are soluble in organic solvents.[1][2][3][4] The solubility is influenced by the polarity of the solvent and the specific functional groups present in the dye molecule.

Table 1: Physicochemical Properties of **Disperse Orange 80** and Related Compounds

Property	Value for Disperse Orange 80	Notes
CAS Number	59948-51-5[1]	
C.I. Name	C.I. 11127[1]	
Molecular Formula	C <sub>20</sub> H <sub>20</sub> N <sub>6</sub> O <sub>3</sub> [1]	
Molecular Weight	392.41 g/mol [1]	
Appearance	Red-light orange solid[1]	Typical for this class of dye.
Melting Point	Data not available	Similar azo dyes melt in the 150-250°C range.
Solubility	Low in water; Soluble in organic solvents.	Specific quantitative data is not available.

## Chemical Structure

The structure of **Disperse Orange 80** is derived from its synthesis process. It is a monoazo dye, indicating the presence of one -N=N- group.

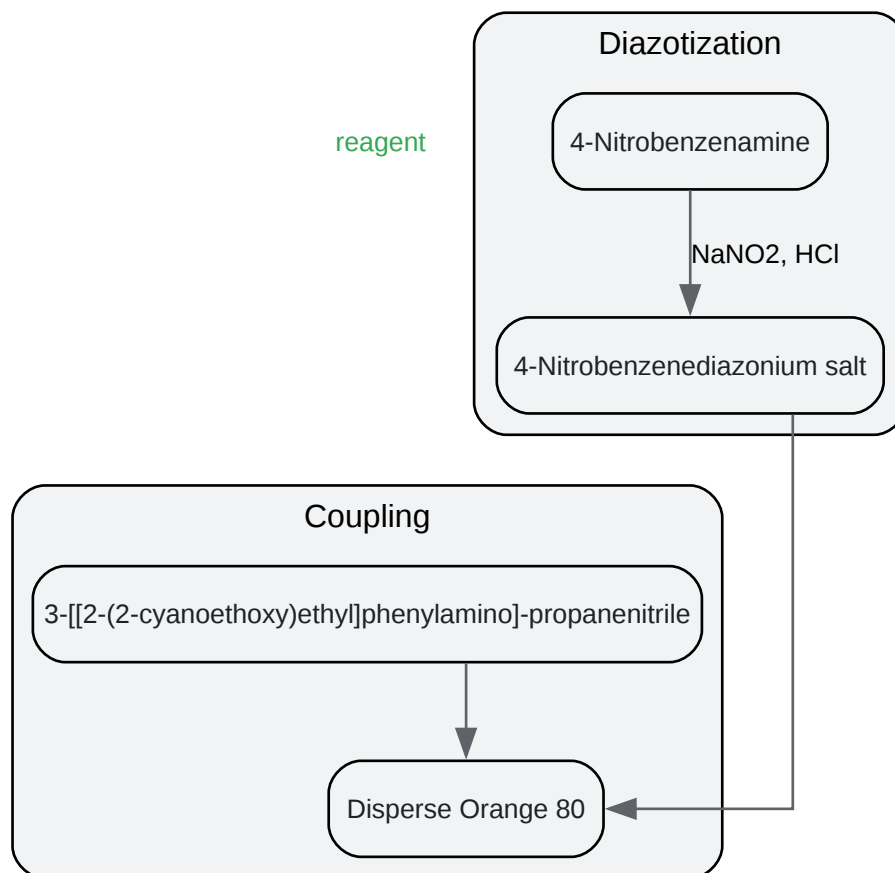
Caption: Chemical Structure of **Disperse Orange 80**.

## Synthesis Pathway

The manufacturing process for **Disperse Orange 80** involves a two-step diazotization and coupling reaction.[1]

- **Diazotization:** 4-Nitrobenzenamine is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) to form a diazonium salt.
- **Coupling:** The resulting diazonium salt is then reacted with the coupling component, 3-[[2-(2-cyanoethoxy)ethyl]phenylamino]-propanenitrile, to form the final **Disperse Orange 80** dye.

## Synthesis of Disperse Orange 80

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Caption: Synthesis pathway of **Disperse Orange 80**.

## Experimental Protocols

Detailed experimental protocols for the characterization of **Disperse Orange 80** are not widely published. However, the following sections provide generalized methodologies for the spectroscopic analysis of monoazo disperse dyes, which can be adapted for **Disperse Orange 80**.

## UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the maximum absorption wavelength ( $\lambda_{\text{max}}$ ) of the dye, which is characteristic of its color, and to quantify its concentration in solution.

Methodology:

- Solvent Selection: Choose a suitable organic solvent in which the dye is readily soluble, such as acetone, ethanol, or dimethylformamide (DMF).
- Preparation of Stock Solution: Accurately weigh a small amount of **Disperse Orange 80** and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 100 mg/L).
- Preparation of Standard Solutions: Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
- Spectrophotometric Analysis:
  - Use a UV-Vis spectrophotometer and set the wavelength range to scan from approximately 300 to 700 nm.
  - Use the pure solvent as a blank to zero the instrument.
  - Measure the absorbance of each standard solution.
  - Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).
- Data Analysis:
  - Plot a calibration curve of absorbance at  $\lambda_{\text{max}}$  versus concentration for the standard solutions.
  - The resulting graph should be linear and follow the Beer-Lambert law.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the **Disperse Orange 80** molecule.

Methodology:

- Sample Preparation:
  - KBr Pellet Method: Mix a small amount of the finely ground dye sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture thoroughly to ensure a homogenous sample. Press the mixture into a transparent pellet using a hydraulic press.
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid dye sample directly onto the ATR crystal.
- Spectroscopic Analysis:
  - Place the prepared sample in the FT-IR spectrometer.
  - Record the spectrum, typically in the range of 4000 to 400  $\text{cm}^{-1}$ .
  - Acquire a background spectrum of the empty sample holder (or clean ATR crystal) and subtract it from the sample spectrum.
- Data Analysis:
  - Identify the characteristic absorption bands for the functional groups present in **Disperse Orange 80**. Expected characteristic peaks for a monoazo dye of this structure include:
    - $\sim 2250 \text{ cm}^{-1}$ :  $\text{C}\equiv\text{N}$  (nitrile) stretching.
    - $\sim 1600\text{-}1450 \text{ cm}^{-1}$ : Aromatic  $\text{C}=\text{C}$  stretching and  $\text{N}=\text{N}$  (azo) stretching. The azo group vibration is often weak in the infrared spectrum.
    - $\sim 1520$  and  $\sim 1340 \text{ cm}^{-1}$ : Asymmetric and symmetric  $\text{NO}_2$  stretching from the nitro group.
    - $\sim 1250\text{-}1000 \text{ cm}^{-1}$ :  $\text{C}-\text{N}$  stretching and  $\text{C}-\text{O}-\text{C}$  (ether) stretching.
    - $\sim 3100\text{-}3000 \text{ cm}^{-1}$ : Aromatic  $\text{C}-\text{H}$  stretching.
    - $\sim 2960\text{-}2850 \text{ cm}^{-1}$ : Aliphatic  $\text{C}-\text{H}$  stretching.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of **Disperse Orange 80** by analyzing the chemical environment of its protons ( $^1\text{H}$  NMR) and carbon atoms ( $^{13}\text{C}$  NMR).

Methodology:

- Sample Preparation: Dissolve a sufficient amount of the dye (typically 5-10 mg for  $^1\text{H}$  NMR and 20-50 mg for  $^{13}\text{C}$  NMR) in a suitable deuterated solvent (e.g., deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ )). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Spectroscopic Analysis:
  - Place the NMR tube containing the sample into the NMR spectrometer.
  - Acquire the  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectra.
  - Additional 2D NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to aid in structure elucidation.
- Data Analysis:
  - $^1\text{H}$  NMR:
    - The aromatic protons will typically appear in the downfield region ( $\delta$  7.0-8.5 ppm). The protons on the nitro-substituted ring will be more downfield due to the electron-withdrawing effect of the nitro group.
    - The protons of the ethyl and propyl chains will appear in the upfield region ( $\delta$  2.0-4.5 ppm). The chemical shifts will be influenced by the adjacent nitrogen, oxygen, and nitrile groups.
  - $^{13}\text{C}$  NMR:
    - Aromatic carbons will resonate in the range of  $\delta$  110-160 ppm.
    - The carbon of the nitrile group ( $\text{C}\equiv\text{N}$ ) will appear around  $\delta$  115-125 ppm.

- Aliphatic carbons will be found in the upfield region of the spectrum.

## Conclusion

**Disperse Orange 80** is a monoazo dye with a well-defined chemical structure and synthesis pathway. While specific quantitative data on some of its physical properties are limited in publicly available literature, its general characteristics are consistent with those of other disperse dyes in its class. The experimental protocols outlined in this guide provide a framework for the detailed spectroscopic characterization of **Disperse Orange 80**, which is essential for quality control, research, and development purposes in various scientific and industrial applications.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Disperse Orange 80: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15138760#disperse-orange-80-chemical-properties-and-structure]

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